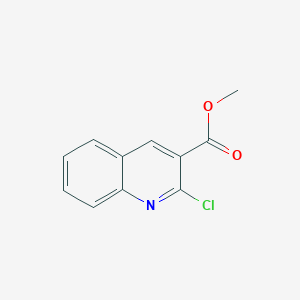

Methyl 2-chloroquinoline-3-carboxylate

Overview

Description

Methyl 2-chloroquinoline-3-carboxylate is an organic compound belonging to the quinoline family Quinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by esterification with methanol. The reaction typically requires heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-chloroquinoline-3-carboxylate and its derivatives have been investigated for their biological activities, particularly as potential antimalarial and antibacterial agents. The quinoline scaffold is well-known for its pharmacological properties.

Antimalarial Activity

Recent studies have highlighted the synthesis of quinolinyl derivatives, including this compound, which have shown promising antimalarial activity. For instance, the compound was subjected to biological evaluations that indicated its efficacy against Plasmodium falciparum strains. The structure-activity relationship (SAR) studies revealed that modifications on the quinoline core could enhance its antimalarial potency .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Research indicates that this compound exhibits significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Synthetic Organic Chemistry

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations that are essential in the construction of complex molecular architectures.

Reactions and Transformations

The compound can undergo several chemical reactions, including:

- Alkylation : It can participate in alkylation reactions to form more complex quinoline derivatives.

- Condensation Reactions : this compound can react with primary amines and hydrazines to yield new compounds with potential biological activities .

- Transition-Metal-Catalyzed Reactions : Utilizing palladium or nickel catalysts, this compound can be employed in cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science .

Material Science Applications

In addition to its medicinal applications, this compound has been explored for its potential use in material science, particularly in the development of organic light-emitting diodes (OLEDs).

OLED Development

Research indicates that quinoline derivatives can be integrated into OLEDs due to their favorable electronic properties. This compound has been used as a building block in the synthesis of luminescent materials that exhibit high efficiency and stability in OLED devices .

Case Study 1: Antimalarial Agent Development

A study conducted by researchers synthesized a series of this compound derivatives and tested them against Plasmodium falciparum. The results demonstrated that certain modifications led to compounds with IC50 values in the nanomolar range, highlighting the potential of this scaffold in antimalarial drug discovery .

Case Study 2: Synthesis of Biaryl Compounds

In another study, this compound was utilized in a Suzuki coupling reaction to produce biaryl compounds. These compounds were subsequently evaluated for their biological activities, demonstrating significant promise as new pharmaceutical agents .

Mechanism of Action

The mechanism of action of methyl 2-chloroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The quinoline ring system is known to interact with various biological targets, including DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloroquinoline-3-carbaldehyde

- 2-Chloroquinoline-3-carboxylic acid

- 2-Chloroquinoline-3-carboxamide

Uniqueness

Methyl 2-chloroquinoline-3-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. The ester group can be hydrolyzed to form the corresponding acid or amide, providing versatility in chemical synthesis .

Biological Activity

Methyl 2-chloroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8ClNO2

- Molecular Weight : 219.63 g/mol

- IUPAC Name : this compound

The compound features a quinoline ring system, which is known for its broad range of biological activities, including antimicrobial, antimalarial, and anticancer effects.

Antibacterial Activity

Numerous studies have reported the antibacterial properties of this compound and its derivatives. The compound exhibits activity against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of this compound show MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several fungal pathogens.

- Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger, showing promising results with MIC values indicating effective inhibition .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Aspergillus niger | 22.31 |

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on synthesizing various derivatives of this compound, revealing that modifications at specific positions on the quinoline ring significantly enhanced antibacterial activity .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with bacterial enzymes such as MurD ligase. These studies indicated strong binding affinities, suggesting potential mechanisms for its antibacterial action .

- Comparative Studies : Comparative analysis with standard antibiotics like ampicillin showed that certain derivatives of this compound exhibited equal or superior antibacterial activity against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure of this compound can lead to enhanced biological activity:

- Substituents : The presence of electron-withdrawing groups such as halogens at specific positions on the quinoline ring generally increases antibacterial potency.

- Ring Modifications : Alterations in the carboxylate group can also impact the overall biological efficacy, highlighting the importance of molecular design in drug development .

Q & A

Q. Basic: What are the optimal synthetic conditions for Methyl 2-chloroquinoline-3-carboxylate?

Answer:

The compound is typically synthesized via refluxing 2-chloroquinoline-3-carbaldehyde with methanol and concentrated sulfuric acid (2:1 v/v) for 2 hours, followed by ice-cold water quenching to precipitate the product . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Yield optimization requires strict temperature control (reflux at ~65°C) and stoichiometric excess of methanol to drive esterification .

Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density functional theory (DFT) calculations and molecular docking studies can identify electrophilic sites (e.g., C-2 chlorine) prone to substitution. Software like Gaussian or AutoDock analyzes charge distribution and frontier molecular orbitals to predict regioselectivity. For example, the electron-withdrawing ester group at C-3 enhances the electrophilicity of C-2, favoring SNAr mechanisms .

Q. Basic: Which analytical techniques validate the purity and structure of this compound?

Answer:

- Melting Point: Compare observed mp (148–150°C) with literature values .

- Spectroscopy:

- 1H/13C NMR: Confirm ester (-COOCH3) and quinoline proton environments.

- IR: Detect C=O (ester) at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹.

- Chromatography: HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. Advanced: How to resolve contradictions in spectroscopic data during derivative characterization?

Answer:

Discrepancies (e.g., unexpected splitting in NMR) may arise from conformational isomers or residual solvents. Strategies:

- Cross-validation: Use X-ray crystallography (SHELX or Mercury ) to confirm solid-state structure.

- Dynamic NMR: Analyze temperature-dependent spectra to identify rotamers.

- High-resolution MS: Rule out impurities by exact mass matching .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure (Category 4 acute toxicity) .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates.

- Waste Disposal: Collect organic waste separately and neutralize acidic residues before disposal .

Q. Advanced: What strategies improve yield in gram-scale synthesis?

Answer:

- Catalyst Optimization: Replace H2SO4 with Amberlyst-15 (solid acid) for easier separation.

- Solvent Selection: Use anhydrous methanol to minimize hydrolysis.

- Workup: Employ liquid-liquid extraction (dichloromethane/water) for efficient product isolation .

Q. Basic: How is reaction progress monitored during synthesis?

Answer:

- TLC: Spot aliquots on silica plates; visualize under UV (Rf ~0.5 in ethyl acetate/hexane).

- GC-MS: Track aldehyde precursor depletion (retention time ~8.2 min) .

Q. Advanced: What role does X-ray crystallography play in studying molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles, revealing planarity of the quinoline ring and steric effects of the ester group. Mercury visualizes intermolecular interactions (e.g., π-π stacking), critical for understanding packing behavior and stability .

Properties

IUPAC Name |

methyl 2-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPJNOFBMQEIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450115 | |

| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16498-85-4 | |

| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.